REACTION_CXSMILES
|
[CH:1]1[C:5]2=[C:6]3[C:10]([CH:11]=[CH:12][C:4]2=[N:3][C:2]=1[C:13]([O:15][CH3:16])=[O:14])=[N:9][CH:8]=[CH:7]3.N1[CH2:22][CH2:21][CH2:20]CC1.C1C2=C3C(=CC=C2NC1)NC([C:35]([O:37]C)=[O:36])=C3.[C:39](O)(C(F)(F)F)=O>CN(C=O)C.CCN(C(C)C)C(C)C>[C:21]([O:37][C:35]([N:9]1[C:10]2[C:6](=[C:5]3[C:4](=[CH:12][CH:11]=2)[NH:3][C:2]([C:13]([O:15][CH3:16])=[O:14])=[CH:1]3)[CH2:7][CH2:8]1)=[O:36])([CH3:20])([CH3:22])[CH3:39]
|
Name
|
3
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
C1=C(N=C2C1=C1C=CN=C1C=C2)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 10 min at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was precipitated with diethyl ether
|
Type
|
CUSTOM
|
Details
|
used for the next step without further purification
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in DMF (3 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 2 hrs at room temperature
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 45 min
|
Duration
|
45 min
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2=C3C=C(NC3=CC=C21)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |